5-Hydroxy-1H-indazole-3-carbaldehyde
Overview
Description
5-Hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Hydroxy-1H-indazole-3-carbaldehyde, also known as 5-Hydroxy-3-(1H)indazole carboxaldehyde, is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that indole derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
Result of Action
It’s known that indole derivatives, including this compound, show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s known that the synthesis of indole derivatives is subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes and influence various metabolic pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of signaling cascades that promote cell proliferation and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which facilitate its biotransformation . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, it can be transported across cell membranes by organic anion transporters or bound to plasma proteins for distribution in the bloodstream . The localization and accumulation of the compound in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization within the cell can determine the specific biochemical pathways and processes that are affected by the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde typically involves the functionalization of indazole derivatives. One common method is the nitrosation of indazoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indazoles into 1H-indazole-3-carboxaldehydes . Another approach involves the cyanation of 3-halogenated indazoles followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of palladium or copper-catalyzed reactions is common in industrial settings due to their efficiency and high yield . Additionally, multicomponent reactions (MCRs) offer a sustainable and convergent strategy for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into other functional groups.
Major Products Formed
Oxidation: 5-Hydroxy-1H-indazole-3-carboxylic acid.
Reduction: 5-Hydroxy-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
1H-Indazole-3-carboxaldehyde: Similar but without the hydroxyl group, used in the synthesis of various pharmaceuticals.
5-Hydroxyindole-3-carbaldehyde: Similar but with an indole core instead of an indazole core, used in different biological studies.
Uniqueness
5-Hydroxy-1H-indazole-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-hydroxy-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEHFSVJKJQICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434071 | |
Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882803-11-4 | |
Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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